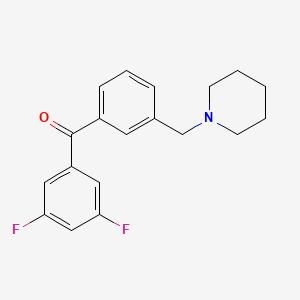

3,5-Difluoro-3'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

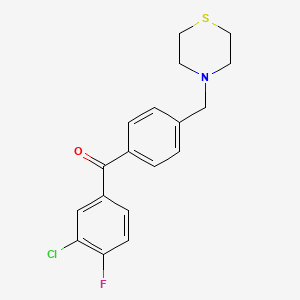

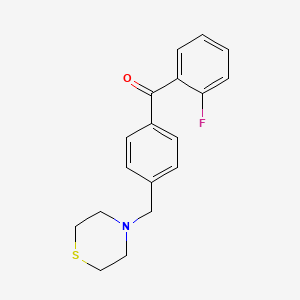

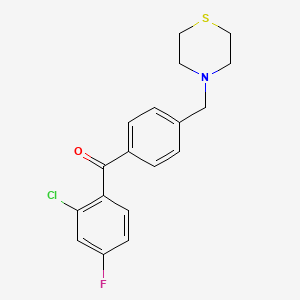

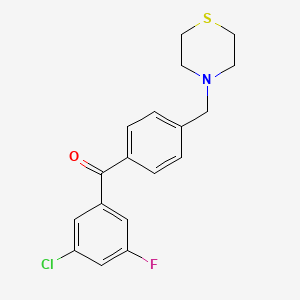

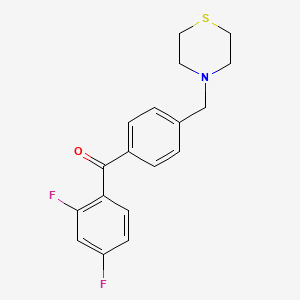

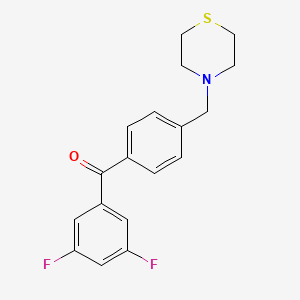

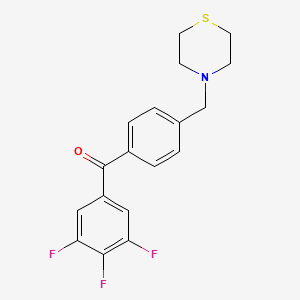

3,5-Difluoro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19F2NO . It has an average mass of 315.357 Da and a monoisotopic mass of 315.143463 Da .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-3’-piperidinomethyl benzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 5 positions and a piperidinomethyl group at the 3’ position .Applications De Recherche Scientifique

1. Environmental Impact and Water Treatment

Benzophenone derivatives, such as BP-3, have been identified in aquatic environments, raising concerns about water quality and human health. Studies have explored the oxidation of BP-3 using aqueous ferrate(VI) (Fe(VI)) to evaluate its removal efficiency during water treatment. Findings indicate that Fe(VI) treatment technology could be a promising tool for removing hydroxylated benzophenone derivatives from water (Yang & Ying, 2013).

2. Chemical Oxidation Processes

The chemical oxidation process of BP-3 by potassium permanganate (KMnO4) has been systematically studied. This includes examining various factors like pH, oxidant dose, and temperature on BP-3 degradation efficiency. The process involves hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage. The toxicity assessment revealed a significant reduction in acute and chronic toxicities, suggesting KMnO4 as a feasible technique for BP-3 removal (Cao et al., 2021).

3. Photochemistry in Biological Chemistry

Benzophenone photophores, including BP derivatives, play a significant role in bioorganic chemistry and material science. Their unique photochemical properties enable light-directed covalent attachment processes, useful in binding site mapping, molecular target identification, and surface grafting. BP photophores have advantages like low reactivity towards water and stability in ambient light (Dormán et al., 2016).

4. Photocatalytic Degradation

The photocatalytic degradation of BP3 using titanium dioxide in aqueous solutions has been investigated. The study addressed the effect of various parameters on BP3 degradation, proposing photocatalysis with TiO2 as a potential method for BP3 removal from water. The research also suggested that hydroxyl radicals were the main agents responsible for substrate degradation (Zúñiga-Benítez et al., 2016).

5. Advanced Oxidation Technologies

Advanced oxidation technologies, such as ultrasound irradiation, have been explored for the degradation of BP3. The study examined the influence of parameters like ultrasonic power and pollutant concentration on BP3 removal, highlighting the potential of sonochemical treatment as an alternative for degrading persistent organic pollutants (Zúñiga-Benítez et al., 2015).

6. Ecological and Human Health Risks

Research on BP-3's occurrence, toxicity, and ecological risks has been conducted due to its widespread use in sunscreens and consumer products. The studies have highlighted BP-3's environmental presence, potential impact on aquatic ecosystems, and the need for further monitoring and assessment of long-term exposure effects (Kim & Choi, 2014).

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYXMDZOYXDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643167 |

Source

|

| Record name | (3,5-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-62-9 |

Source

|

| Record name | Methanone, (3,5-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)

![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)